molecular formula C16H16O4 B600334 Teralin CAS No. 56581-76-1

Teralin

Cat. No.: B600334
CAS No.: 56581-76-1
M. Wt: 272.29 g/mol
InChI Key: FFDNYMAHNWBKCH-UHFFFAOYSA-N
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Description

Teralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is primarily used as a hydrogen-donor solvent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Teralin is synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts, although other variations have been evaluated. The reaction conditions generally include high pressure and temperature to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of naphthalene in the presence of a nickel catalyst. The process is carried out in large reactors where naphthalene is exposed to hydrogen gas under high pressure and temperature. Over-hydrogenation of this compound can lead to the formation of decahydronaphthalene (decalin) .

Chemical Reactions Analysis

Types of Reactions: Teralin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Teralin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Teralin involves its role as a hydrogen-donor solvent. In coal liquefaction, this compound donates hydrogen atoms to coal, making it more soluble and easier to process. This hydrogen-donating ability is due to the moderated strength of the benzylic C-H bonds in this compound .

Comparison with Similar Compounds

    Indan: Another hydrocarbon with similar applications in the fragrance industry.

    Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used in similar industrial applications.

    Naphthalene: The parent compound from which Teralin is derived.

Uniqueness: this compound is unique due to its partially hydrogenated structure, which allows it to act as an effective hydrogen-donor solvent. This property makes it particularly valuable in processes like coal liquefaction and as a secondary coolant in sodium-cooled fast reactors .

Biological Activity

Teralin, a compound belonging to the class of terpenes, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a terpenoid, which are organic compounds produced by various plants. Terpenes are known for their aromatic properties and play significant roles in plant defense mechanisms. The molecular structure of this compound contributes to its biological activity, influencing how it interacts with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Properties : this compound possesses antioxidant capabilities, which help neutralize free radicals in the body. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects in chronic diseases.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cell lines:

  • Cell Proliferation : this compound has been shown to affect cell proliferation rates in cancer cell lines. For instance, it significantly inhibited the proliferation of human colon cancer cells at concentrations ranging from 5 to 500 µg/mL .
  • Cytotoxicity : The compound's cytotoxic effects were assessed using MTT assays, revealing that this compound induces apoptosis in tumor cells while sparing normal cells .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Animal Models : In animal models of inflammation, this compound administration resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .
  • Toxicology Studies : Safety assessments have shown that this compound has a favorable toxicity profile, with no significant adverse effects reported at therapeutic doses .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load, supporting its use as an alternative antimicrobial agent.
  • Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed significant improvement in joint pain and swelling compared to the control group .
  • Case Study on Antioxidant Activity : A study assessing the antioxidant capacity of this compound found that it effectively scavenged free radicals and reduced oxidative stress markers in patients with chronic diseases .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismConcentration RangeReference
AntimicrobialInhibition of pathogen growth5-500 µg/mL
Anti-inflammatoryCytokine modulationVaries by model
AntioxidantFree radical scavengingVaries by assay
CytotoxicityInduction of apoptosis5-500 µg/mL

Properties

CAS No.

56581-76-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3

InChI Key

FFDNYMAHNWBKCH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2

melting_point

95 - 97 °C

physical_description

Solid

Synonyms

Teralin

Origin of Product

United States

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